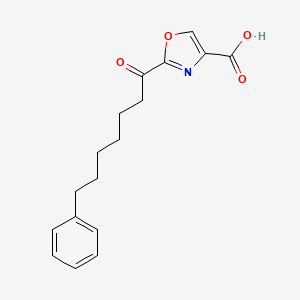

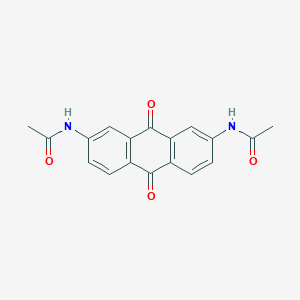

2,7-Bis(acetamido)anthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,7-Bis(acetamido)antraquinona es un derivado de la antraquinona, un compuesto conocido por sus diversas actividades biológicas y aplicaciones. Las antraquinonas son una clase de compuestos naturales que se encuentran en diversas plantas y hongos, y se han utilizado durante siglos en la medicina tradicional. La introducción de grupos acetamido en las posiciones 2 y 7 de la estructura de la antraquinona aumenta su actividad biológica y sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,7-Bis(acetamido)antraquinona típicamente implica la acetilación de 2,7-diaminoantraquinona. El proceso comienza con la nitración de la antraquinona para formar 2,7-dinitroantraquinona, que luego se reduce a 2,7-diaminoantraquinona. El paso final implica la acetilación de los grupos amino para formar 2,7-Bis(acetamido)antraquinona .

Métodos de producción industrial: La producción industrial de 2,7-Bis(acetamido)antraquinona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: 2,7-Bis(acetamido)antraquinona experimenta varias reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la estructura de quinona de nuevo a hidroquinona.

Sustitución: Los grupos acetamido se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores y condiciones de reacción específicas, como ambientes ácidos o básicos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona.

Aplicaciones Científicas De Investigación

2,7-Bis(acetamido)antraquinona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antiinflamatorias.

Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer.

Industria: 2,7-Bis(acetamido)antraquinona se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2,7-Bis(acetamido)antraquinona implica su interacción con varios objetivos moleculares y vías. El compuesto puede intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción. También inhibe la actividad de enzimas como las topoisomerasas y las telomerasas, que son esenciales para la proliferación de células cancerosas . Además, el compuesto puede inducir la apoptosis (muerte celular programada) en las células cancerosas al activar vías de señalización específicas.

Compuestos similares:

2,7-Diaminoantraquinona: El precursor de 2,7-Bis(acetamido)antraquinona, con grupos amino en lugar de grupos acetamido.

1,4-Diaminoantraquinona: Otro derivado de la antraquinona con grupos amino en diferentes posiciones.

Doxorrubicina: Un fármaco anticancerígeno a base de antraquinona con un patrón de sustitución diferente.

Singularidad: 2,7-Bis(acetamido)antraquinona es única debido a la presencia de grupos acetamido en las posiciones 2 y 7, lo que aumenta su actividad biológica y sus posibles aplicaciones terapéuticas. El patrón de sustitución específico permite interacciones únicas con objetivos moleculares y vías, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.

Comparación Con Compuestos Similares

2,7-Diaminoanthraquinone: The precursor to 2,7-Bis(acetamido)anthraquinone, with amino groups instead of acetamido groups.

1,4-Diaminoanthraquinone: Another anthraquinone derivative with amino groups at different positions.

Doxorubicin: An anthraquinone-based anticancer drug with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of acetamido groups at the 2 and 7 positions, which enhances its biological activity and potential therapeutic applications. The specific substitution pattern allows for unique interactions with molecular targets and pathways, making it a promising candidate for further research and development.

Propiedades

Fórmula molecular |

C18H14N2O4 |

|---|---|

Peso molecular |

322.3 g/mol |

Nombre IUPAC |

N-(7-acetamido-9,10-dioxoanthracen-2-yl)acetamide |

InChI |

InChI=1S/C18H14N2O4/c1-9(21)19-11-3-5-13-15(7-11)18(24)16-8-12(20-10(2)22)4-6-14(16)17(13)23/h3-8H,1-2H3,(H,19,21)(H,20,22) |

Clave InChI |

SNSGXIQBZKNIJT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)